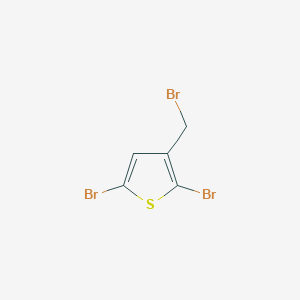

Thiophene, 2,5-dibromo-3-(bromomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

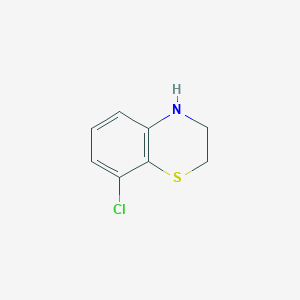

Thiophene, 2,5-dibromo-3-(bromomethyl)- is a chemical compound with the molecular formula C5H3Br3S and a molecular weight of 334.85400 . It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

The synthesis of thiophene-based compounds involves various methods, including the Hantzsch reaction and transition-metal-catalyzed cross-coupling reactions. For instance, 3-alkyl-2,5-dibromothiophene can be treated with highly reactive Rieke zinc (Zn*), resulting in 3-alkyl-2-bromo-5-(bromozincio)thiophene and 3-alkyl-5-bromo-2-(bromozincio)thiophene .Molecular Structure Analysis

The molecular structure of Thiophene, 2,5-dibromo-3-(bromomethyl)- can be analyzed using various spectroscopic techniques. The exact mass of the molecule is 331.75100 .Chemical Reactions Analysis

Thiophene, 2,5-dibromo-3-(bromomethyl)- is involved in various chemical reactions. For instance, it can undergo autopolymerization, a type of synthesis method for polythiophenes using halogenated thiophene derivatives . It can also participate in nickel- and palladium-catalyzed Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Mechanism of Action

The mechanism of action of Thiophene, 2,5-dibromo-3-(bromomethyl)- in chemical reactions is complex and depends on the specific reaction conditions. For example, in the autopolymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

properties

CAS RN |

13191-37-2 |

|---|---|

Product Name |

Thiophene, 2,5-dibromo-3-(bromomethyl)- |

Molecular Formula |

C5H3Br3S |

Molecular Weight |

334.86 g/mol |

IUPAC Name |

2,5-dibromo-3-(bromomethyl)thiophene |

InChI |

InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |

InChI Key |

FULQGNHFNHTPIU-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1CBr)Br)Br |

Canonical SMILES |

C1=C(SC(=C1CBr)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

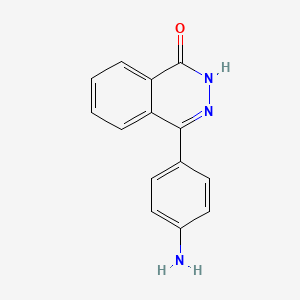

![Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3186836.png)